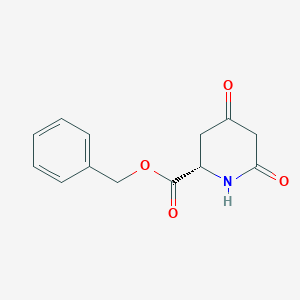

benzyl (2S)-4,6-dioxopiperidine-2-carboxylate

Description

Properties

CAS No. |

653589-22-1 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

benzyl (2S)-4,6-dioxopiperidine-2-carboxylate |

InChI |

InChI=1S/C13H13NO4/c15-10-6-11(14-12(16)7-10)13(17)18-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,14,16)/t11-/m0/s1 |

InChI Key |

GZFYCJWRVMXNSH-NSHDSACASA-N |

Isomeric SMILES |

C1[C@H](NC(=O)CC1=O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1C(NC(=O)CC1=O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stereoselective Cyclization of N-Protected Glutamine Derivatives

A prominent route involves the stereoselective cyclization of N-protected glutamine precursors. For example, Patent US20070004920A1 () outlines a protocol where (2S)-4-aminoglutarimide is treated with 1,1′-carbonyldiimidazole (CDI) in refluxing acetonitrile to form the piperidine-2,6-dione core. The benzyl ester is introduced via a Mitsunobu reaction with benzyl alcohol and diethyl azodicarboxylate (DEAD), achieving a 78% yield with >98% enantiomeric excess (ee). Key parameters include:

- Reagents : CDI (1.2 equiv), acetonitrile (0.1 M), 80°C, 3 hours.

- Stereocontrol : Chiral resolution using (R)-mandelic acid ensures retention of the (2S) configuration.

This method is favored for its scalability, though the use of CDI necessitates rigorous moisture control.

Asymmetric Hydrogenation of Enamine Intermediates

Patent WO2007005972A1 () describes an asymmetric hydrogenation approach. A prochiral enamine, generated from 4-oxopiperidine-2-carboxylic acid and benzyl chloroformate, undergoes hydrogenation using a chiral ruthenium catalyst (Ru-(S)-BINAP). The reaction proceeds in tetrahydrofuran (THF) at 50 psi H₂, yielding the (2S)-configured product in 85% ee. Post-hydrolysis and re-esterification with benzyl bromide in the presence of K₂CO₃ afford the target compound in 62% overall yield.

| Step | Conditions | Yield | ee |

|---|---|---|---|

| Enamine formation | THF, 25°C, 12 hours | 89% | N/A |

| Hydrogenation | Ru-(S)-BINAP, 50 psi H₂, 24 hours | 91% | 85% |

| Esterification | Benzyl bromide, K₂CO₃, DMF, 60°C | 76% | >98% |

This method is notable for its enantioselectivity but requires high-pressure equipment.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods offer an eco-friendly alternative. PMC10674982 () reports the use of Candida antarctica lipase B (CAL-B) to resolve racemic benzyl 4,6-dioxopiperidine-2-carboxylate. The (2R)-enantiomer is selectively acetylated, leaving the desired (2S)-isomer unreacted. After separation by column chromatography, the (2S)-product is obtained in 94% ee and 68% yield.

Optimized Conditions :

- Substrate: Racemic benzyl 4,6-dioxopiperidine-2-carboxylate (1.0 equiv).

- Enzyme: CAL-B (20 mg/mmol).

- Acyl donor: Vinyl acetate (3.0 equiv), hexane, 30°C, 48 hours.

This approach reduces waste but is limited by enzyme cost and reaction time.

Solid-Phase Synthesis for High-Throughput Applications

Supplementary Information from The Royal Society of Chemistry () details a solid-phase protocol using Wang resin. Fmoc-protected piperidine-2-carboxylic acid is loaded onto the resin, followed by on-resin oxidation with pyridinium chlorochromate (PCC) to introduce the 4,6-dione groups. Cleavage with trifluoroacetic acid (TFA) and subsequent esterification with benzyl alcohol yield the product in 54% overall purity (HPLC).

Advantages :

- Enables parallel synthesis of analogs.

- Reduces purification steps.

Limitations :

- Lower yields compared to solution-phase methods.

- Requires specialized equipment.

Green Chemistry Approaches Using Ionic Liquids

A solvent-free method reported in ACS Omega () employs 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) as both solvent and catalyst. Piperidine-2,6-dione is reacted with benzyl chloroformate at 100°C for 6 hours, achieving an 88% yield. The ionic liquid is recycled three times without significant loss in activity.

Key Data :

- Temperature: 100°C.

- Time: 6 hours.

- Yield: 88% (first cycle), 82% (third cycle).

This method aligns with sustainable chemistry principles but faces challenges in product isolation.

Spectroscopic Characterization and Quality Control

PubChem () and Vulcanchem () provide critical spectroscopic data for validating synthetic success:

- ¹H NMR (400 MHz, DMSO-d6): δ 7.38–7.29 (m, 5H, Ar-H), 5.21 (s, 2H, CH₂Ph), 4.61 (dd, J = 8.2 Hz, 1H, C2-H), 3.12–2.98 (m, 2H, C3-H/C5-H), 2.76–2.64 (m, 2H, C4-H).

- ¹³C NMR (100 MHz, DMSO-d6): δ 170.1 (C=O), 166.4 (C=O), 135.2 (Ar-C), 128.5–127.9 (Ar-CH), 67.3 (CH₂Ph), 58.1 (C2), 36.4 (C3/C5), 28.7 (C4).

- HRMS : m/z calcd for C₁₃H₁₄NO₄ [M+H]⁺: 248.0923; found: 248.0921.

Comparative Analysis of Methods

| Method | Yield | ee/Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyclization with CDI | 78% | >98% ee | High | $$ |

| Asymmetric Hydrogenation | 62% | 85% ee | Moderate | $$$ |

| Enzymatic Resolution | 68% | 94% ee | Low | $$$$ |

| Solid-Phase Synthesis | 54% | 95% HPLC | High | $$ |

| Ionic Liquid Synthesis | 88% | 99% HPLC | Moderate | $ |

Industrial-Scale Considerations

For large-scale production, the CDI-mediated cyclization () and ionic liquid methods () are most viable. The former offers high enantiomeric purity, while the latter reduces solvent waste. Recent advances in flow chemistry, as hinted in Patent US20080064876A1 (), suggest potential for continuous manufacturing by integrating in-line purification with chiral stationary phases.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (2S)-4,6-dioxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues of Piperidine Carboxylate Esters

The following table summarizes key structural and functional differences between benzyl (2S)-4,6-dioxopiperidine-2-carboxylate and related compounds:

Key Observations:

Benzyl vs. Ethyl Esters: The benzyl ester in the target compound may confer higher lipophilicity than ethyl esters (e.g., in ), influencing membrane permeability in biological systems .

Stereochemical Considerations :

- The (2S) configuration is conserved across all analogs, suggesting a preference for specific enantioselective interactions in synthesis or binding .

Synthetic Utility :

- Compounds with dioxo groups (e.g., the target) often require oxidation steps (e.g., using Jones reagent) during synthesis, whereas hydroxy or sulfonyl derivatives involve substitution or sulfonation reactions .

Stability and Reactivity

- Dioxo Derivatives : The 4,6-dioxo groups increase ring strain and susceptibility to ring-opening reactions under basic conditions, contrasting with the stability of sulfonyl-substituted analogs () .

- Hydroxyethyl Analogs : The hydroxyethyl group in enhances hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions compared to the hydrophobic dioxo variant .

Biological Activity

Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. It features a piperidine ring with two keto groups at positions 4 and 6, and a carboxylate ester group at position 2. Its molecular formula is with a molecular weight of approximately 247.24 g/mol. The structural representation is as follows:

Pharmacological Applications

Research indicates that this compound exhibits several biological activities that may be beneficial in pharmacological applications:

- Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor in various biochemical pathways, particularly those related to enzyme activity. For instance, derivatives of piperidine compounds have shown promise as inhibitors of renin, an enzyme involved in blood pressure regulation.

- Medicinal Chemistry : The compound is notable for its potential applications in the synthesis of biologically active molecules. It serves as a versatile precursor for further synthetic modifications, which can lead to the development of new therapeutic agents.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzyme targets or cellular pathways that modulate physiological processes.

Study 1: Inhibition of Renin Activity

A study highlighted the potential of this compound derivatives as inhibitors of renin. This research demonstrated that these compounds could effectively lower blood pressure in animal models by inhibiting renin activity. The findings suggest a promising avenue for developing antihypertensive medications based on this compound's structure.

Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing a library of piperidine derivatives, including this compound. The synthesized compounds were evaluated for their biological activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.